3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Overview
Description
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C15H10F3NO5 and a molecular weight of 341.24 g/mol . This compound is characterized by the presence of methoxy, nitro, and trifluoromethyl functional groups attached to a benzaldehyde core.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and receptor binding.
Industry: Its thermal stability and potential for modification make it of interest in material science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, typically under reflux conditions. The reaction is facilitated by the use of catalysts such as sodium hydroxide or potassium hydroxide.
Ullmann Reaction: This method involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. The reaction is typically carried out under elevated temperatures and inert atmosphere conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not extensively studied. its functional groups suggest potential interactions with biological targets such as enzymes and receptors. The nitro group may participate in redox reactions, while the methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzaldehyde: Similar structure but lacks the trifluoromethyl group.
3-Methoxy-4-nitrobenzaldehyde: Similar structure but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenol: Similar functional groups but different core structure.
Uniqueness
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the combination of methoxy, nitro, and trifluoromethyl groups attached to a benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for research applications.
Properties
IUPAC Name |
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFDLLORPBBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357886 | |
Record name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5509-72-8 | |
Record name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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